molecular formula C18H18O6 B3028737 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone CAS No. 299895-11-7

1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone

Cat. No.: B3028737
CAS No.: 299895-11-7
M. Wt: 330.3 g/mol
InChI Key: BVFVSOVOONXBEC-UHFFFAOYSA-N
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Description

1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone is an organic compound belonging to the xanthone family. It is characterized by its unique molecular structure, which includes three hydroxyl groups and a hydroxy-methylbutyl side chain. This compound is often found in various plants and has been studied for its potential biological activities and applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone typically involves multiple steps, starting from simpler precursors. One common method involves the condensation of appropriate phenolic compounds followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthone is unique due to its specific hydroxyl and hydroxy-methylbutyl groups, which contribute to its distinct chemical reactivity and biological activities. Its structure allows for diverse modifications, making it a versatile compound for various research applications .

Properties

IUPAC Name

1,3,5-trihydroxy-4-(3-hydroxy-3-methylbutyl)xanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-18(2,23)7-6-9-12(20)8-13(21)14-15(22)10-4-3-5-11(19)16(10)24-17(9)14/h3-5,8,19-21,23H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFVSOVOONXBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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